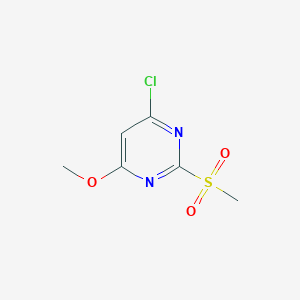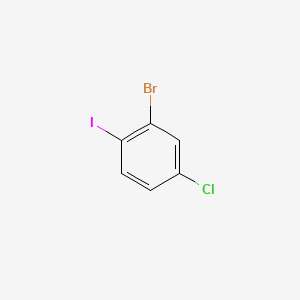![molecular formula C11H10O2 B1338399 [3-(2-Furyl)phenyl]methanol CAS No. 89929-93-1](/img/structure/B1338399.png)
[3-(2-Furyl)phenyl]methanol
Übersicht
Beschreibung
“[3-(2-Furyl)phenyl]methanol” is a chemical compound with the molecular formula C11H10O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “[3-(2-Furyl)phenyl]methanol” or similar compounds has been discussed in several studies . For instance, new furan-based derivatives have been designed, synthesized, and evaluated for their cytotoxic and tubulin polymerization inhibitory activities .
Molecular Structure Analysis
The molecular structure of “[3-(2-Furyl)phenyl]methanol” can be analyzed using various spectroscopic techniques. For example, NMR spectroscopy can be used to study the electronic properties of 2-furyl and 3-furyl substituents attached to phosphanes and phosphonium salts .
Chemical Reactions Analysis
The chemical reactions involving “[3-(2-Furyl)phenyl]methanol” or similar compounds have been studied . For instance, the addition of organometallic reagents to 3-furfural provides 3-furyl alcohols, which can be converted to 2-substituted 3-furfurals upon oxidative rearrangement .
Physical And Chemical Properties Analysis
“[3-(2-Furyl)phenyl]methanol” is a hazardous chemical . Its physical and chemical properties can be analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Anti-Leishmanial Activity
"[3-(2-Furyl)phenyl]methanol" has been isolated from the Atractilis gummifera rhizome and exhibits notable anti-leishmanial activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. This finding underscores the compound's potential as a basis for developing new anti-parasitic treatments (Deiva et al., 2019).
Synthesis and Chemical Studies
The photo-induced rearrangement of 2'-arylisoflavones, including those with furyl groups, has been developed for the synthesis of (2-hydroxyphenyl)(fused phenyl)methanones. This process is significant for its smooth operation without the need for metal catalysts, oxidants, or additives, presenting an environmentally friendly method for compound synthesis (Wang et al., 2019).
Conformational Studies
The conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester have been investigated using NMR spectroscopy. This research provides insights into the conformational behaviors of furyl-containing compounds in various solvents, contributing to a deeper understanding of their chemical properties (Forgó et al., 2005).
Therapeutic Potential in Alzheimer's Disease
Synthesized multifunctional amides showing moderate enzyme inhibitory potentials and mild cytotoxicity indicate the potential of furyl-containing compounds in the treatment of Alzheimer's disease. This highlights the possibility of developing new drugs based on these structural frameworks (Hassan et al., 2018).
Antibacterial Activity and Cytotoxicity
The synthesis of 2-furyl[(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their evaluation as antibacterial agents with mild cytotoxicity further demonstrate the applicability of furyl-containing compounds in medicinal chemistry. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their utility as potential therapeutic agents (Abbasi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTRFADZILHXNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455739 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Furyl)phenyl]methanol | |
CAS RN |
89929-93-1 | |
| Record name | [3-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

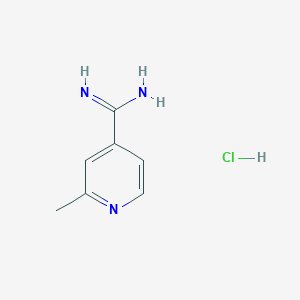
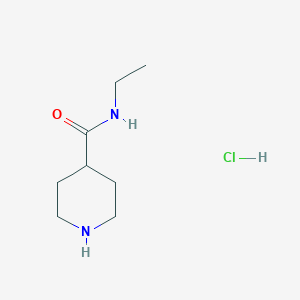
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
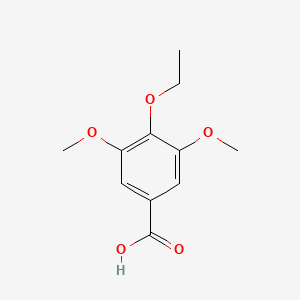
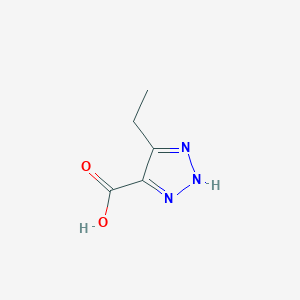
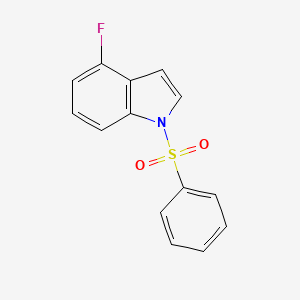
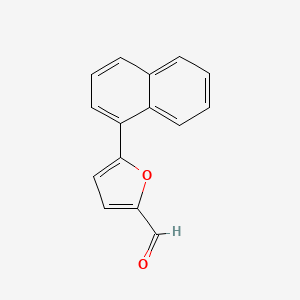
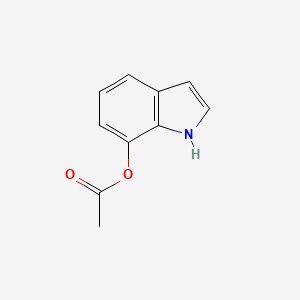
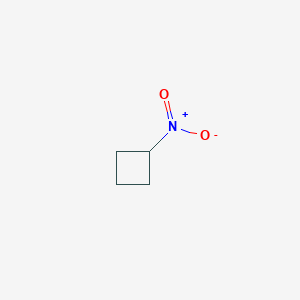
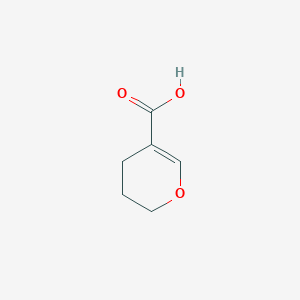
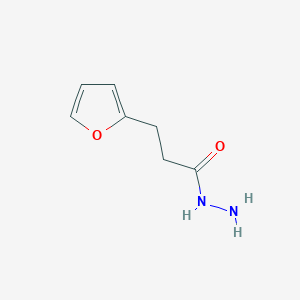
![1-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]anthracene-9,10-dione](/img/structure/B1338341.png)
